3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one
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Overview
Description
3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one is a complex organic compound that belongs to the class of indeno[1,2-b]pyran derivatives. These compounds are known for their unique structural features and potential applications in various fields of chemistry and biology. The presence of a chloro group and a diphenylamino group in the molecule adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one typically involves multi-step reactions starting from readily available starting materials One common synthetic route includes the reaction of indanone derivatives with appropriate reagents to form the indeno[1,2-b]pyran core
For instance, the reaction of 1,6-diaminopyridinone derivatives with ninhydrin, followed by the reaction with malononitrile and CH-acids, can yield a library of spiro[indeno[1,2-e]pyrido[1,2-b][1,2,4]triazine-7,5′-pyran]-1,3,6′-tricarbonitrile in ethanol at reflux conditions . This method highlights the importance of mild conditions and the structural diversity of the products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key aspects of industrial production include the optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents replacing the chloro group.
Scientific Research Applications
3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The presence of the chloro and diphenylamino groups allows the compound to interact with various enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar indeno[1,2-b] core structure and have notable applications in various fields of chemistry.
Spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives:
Uniqueness
3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one is unique due to the presence of both chloro and diphenylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
CAS No. |
62094-56-8 |
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Molecular Formula |
C24H16ClNO2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-chloro-4-(N-phenylanilino)-5H-indeno[1,2-b]pyran-2-one |
InChI |
InChI=1S/C24H16ClNO2/c25-21-22(20-15-16-9-7-8-14-19(16)23(20)28-24(21)27)26(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI Key |
MYKPELKPJVSRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C(=O)O3)Cl)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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